molecular formula C22H23N5O3S B6535655 4-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl}benzene-1-sulfonamide CAS No. 1021230-32-9

4-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl}benzene-1-sulfonamide

Cat. No.: B6535655
CAS No.: 1021230-32-9
M. Wt: 437.5 g/mol
InChI Key: TWARJBMORMVYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted with a 2-methylphenyl group at position 6, linked via a piperazine-carbonyl bridge to a benzenesulfonamide moiety. The piperazine-carbonyl spacer provides conformational flexibility, a common feature in CNS-targeting agents .

Properties

IUPAC Name

4-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-16-4-2-3-5-19(16)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)17-6-8-18(9-7-17)31(23,29)30/h2-11H,12-15H2,1H3,(H2,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWARJBMORMVYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%)
Target Compound C₂₃H₂₄N₆O₃S ~476.56* 2-Methylphenyl, benzenesulfonamide N/A
3c () C₁₉H₁₅F₆N₅O 444.3 Trifluoromethyl, imidazo-pyridazine 95.7
G620-0710 () C₂₄H₂₈N₄O₃S 452.57 Ethoxy, 4-methylpiperidinyl N/A

*Estimated based on structural similarity.

Table 2: Substituent Effects on Bioactivity
Substituent Position (Pyridazine) Electronic Effect Example Compound Potential Impact
2-Methylphenyl (Target Compound) Electron-donating Target Compound Enhanced steric hindrance
2-Fluorophenyl () Electron-withdrawing 6-(4-(2-Fluorophenyl)piperazin-1-yl)pyridazinone Increased polarity, altered binding
Trifluoromethyl () Strongly electron-withdrawing 3c Improved metabolic stability

Research Findings and Trends

  • Electron-Withdrawing Groups : Fluorine or trifluoromethyl substituents () improve metabolic stability and target affinity but may reduce solubility .
  • Sulfonamide Modifications : Alkoxy-substituted sulfonamides () exhibit higher molecular weights and altered logP values, impacting blood-brain barrier penetration .
  • Piperazine Linkers : Flexible aliphatic chains () vs. rigid aromatic systems (Target Compound) show trade-offs between bioavailability and specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.